Tert-butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate Tert-butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16671022
InChI: InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h8-9,13H,5-7H2,1-4H3
SMILES:
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol

Tert-butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC16671022

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate -

Specification

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
IUPAC Name tert-butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h8-9,13H,5-7H2,1-4H3
Standard InChI Key ZYVBYRKLECISLP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1CO)OC

Introduction

Structural and Stereochemical Analysis

The pyrrolidine core in tert-butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate features a five-membered saturated ring with substituents at positions 2 and 4. Key structural analogs include:

Core Framework Comparison

  • 4-Amino variant: tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (PubChem CID 53394966) .

  • 4-Methyl variant: (2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate (PubChem CID 58348793) .

  • 2-Methyl variant: tert-Butyl (2S,4S)-4-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate (CAS 2306246-68-2) .

CompoundR<sub>4</sub> SubstituentMolecular FormulaMolecular Weight (g/mol)
Target compound (methoxy)OCH<sub>3</sub>C<sub>12</sub>H<sub>23</sub>NO<sub>4</sub>245.32 (calculated)
4-Amino analog NH<sub>2</sub>C<sub>10</sub>H<sub>20</sub>N<sub>2</sub>O<sub>3</sub>252.74
4-Methyl analog CH<sub>3</sub>C<sub>11</sub>H<sub>21</sub>NO<sub>3</sub>215.29

The methoxy group’s electron-donating nature may influence the compound’s polarity and stability compared to amino or alkyl substituents .

Stereochemical Considerations

All analogs exhibit cis stereochemistry (e.g., (2S,4S) configurations), as seen in CID 58348793 and CAS 2306246-68-2 . The methoxy variant likely adopts a similar chair conformation, with the tert-butyl carbamate group occupying an equatorial position to minimize steric strain.

Synthesis and Characterization

Spectroscopic Characterization

Key data from analogs:

  • IR Spectroscopy: Hydroxyl stretches (3200–3600 cm<sup>-1</sup>) and carbonyl peaks (1700–1750 cm<sup>-1</sup>) for the Boc group .

  • NMR:

    • tert-Butyl protons: 1.4–1.5 ppm (singlet, 9H) .

    • Pyrrolidine ring protons: 3.2–4.2 ppm (multiplet, 4H) .

Physicochemical Properties

Solubility and Stability

  • 4-Amino analog: Hydrochloride salt form enhances water solubility (≥10 mg/mL in DMSO) .

  • 4-Methyl analog: LogP ≈ 1.2 (estimated), indicating moderate lipophilicity .

  • Methoxy variant: Predicted logP ≈ 1.5 (ACD/Labs), suggesting increased solubility in polar organic solvents compared to methyl analogs.

Thermal Properties

  • Decomposition Temperature: Boc-protected analogs decompose above 200°C .

  • Melting Point: Hydrochloride salts (e.g., CID 53394966) melt at 189–192°C .

Applications in Medicinal Chemistry

Role as a Chiral Building Block

Pyrrolidine derivatives serve as precursors for pharmaceuticals:

  • Antiviral Agents: Analogous structures are used in protease inhibitors (e.g., HCV NS3/4A inhibitors) .

  • Neurological Drugs: Hydroxymethyl groups facilitate blood-brain barrier penetration .

Catalytic Applications

  • Organocatalysis: Pyrrolidines with electron-donating substituents (e.g., methoxy) may enhance enantioselectivity in asymmetric synthesis.

Challenges and Future Directions

  • Stereocontrol: Achieving high diastereomeric excess in methoxy-substituted derivatives requires optimized conditions.

  • Boc Deprotection: Acidic conditions (e.g., HCl in dioxane) may cleave the methoxy group, necessitating protective strategies.

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